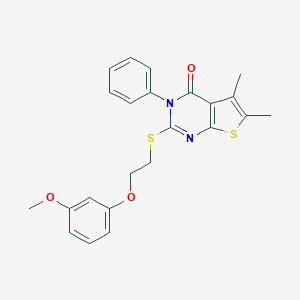![molecular formula C22H19IN2O3 B381148 N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide](/img/structure/B381148.png)
N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide is a complex organic compound with the molecular formula C22H19IN2O3 and a molar mass of 486.30233 g/mol . This compound is characterized by the presence of an iodoaniline group, an oxoethoxy linkage, and a methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-iodoaniline with an appropriate ester to form the oxoethoxy intermediate. This intermediate is then reacted with a phenyl derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The iodoaniline group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions typically result in the replacement of the iodine atom with the nucleophile .
Scientific Research Applications
N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to bind to specific proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-(4-bromoanilino)-2-oxoethoxy]phenyl}-N-methylbenzamide
- N-{4-[2-(4-chloroanilino)-2-oxoethoxy]phenyl}-N-methylbenzamide
- N-{4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl}-N-methylbenzamide
Uniqueness
N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns. This uniqueness makes it valuable in applications where iodine’s properties are advantageous.
Properties
Molecular Formula |
C22H19IN2O3 |
|---|---|
Molecular Weight |
486.3g/mol |
IUPAC Name |
N-[4-[2-(4-iodoanilino)-2-oxoethoxy]phenyl]-N-methylbenzamide |
InChI |
InChI=1S/C22H19IN2O3/c1-25(22(27)16-5-3-2-4-6-16)19-11-13-20(14-12-19)28-15-21(26)24-18-9-7-17(23)8-10-18/h2-14H,15H2,1H3,(H,24,26) |
InChI Key |
VBSRWDSONWPMHW-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole](/img/structure/B381065.png)
![N-(4-{[4-(4-fluorophenyl)-1-phthalazinyl]oxy}phenyl)-2-thiophenecarboxamide](/img/structure/B381066.png)
![2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B381068.png)
![Dimethyl 5-[({[5-(3,4-dimethylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]isophthalate](/img/structure/B381070.png)
![2-[(3-allyl-5-[1,1'-biphenyl]-4-yl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B381072.png)
![4-[4-(difluoromethoxy)benzylidene]-2-[4-(isopentyloxy)phenyl]-1,3-oxazol-5(4H)-one](/img/structure/B381074.png)
![N-(5-[1,1'-biphenyl]-4-ylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]amine](/img/structure/B381075.png)
![2-[(3-allyl-5-[1,1'-biphenyl]-4-yl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B381077.png)
![Ethyl 4-(3,4-dimethylphenyl)-2-({[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B381079.png)
![ethyl 2,4-dimethyl-5-[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B381081.png)
![5-{[4-(4-Fluorophenyl)-1-phthalazinyl]oxy}-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B381082.png)
![4-(3,4-Dimethylphenyl)-1-phthalazinyl 2-methylthieno[2,3-e][1,3]benzothiazol-5-yl ether](/img/structure/B381083.png)

![1-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B381088.png)
